molecular formula C2H3NO2 B1227633 Iminoglycine CAS No. 4472-12-2

Iminoglycine

Cat. No.: B1227633
CAS No.: 4472-12-2
M. Wt: 73.05 g/mol
InChI Key: TVMUHOAONWHJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iminoglycine, also known as 2,2’-azanediyldiacetic acid, is an organic compound with the formula HN(CH₂CO₂H)₂. It is a white solid that is classified as a dicarboxylic acid amine. Despite its name, the nitrogen atom forms a secondary amino group rather than an imino group. The compound is notable for its ability to form metal complexes by acting as a tridentate ligand, creating two fused five-membered chelate rings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Iminoglycine can be synthesized through various methods. One common approach involves the reaction of glycine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions typically involve an aqueous medium and controlled pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, iminoacetic acid is often produced as an intermediate in the manufacture of herbicides such as glyphosate. The process involves the reaction of glycine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield iminoacetic acid .

Chemical Reactions Analysis

Types of Reactions

Iminoglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Iminoglycine exerts its effects primarily through its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in its structure act as electron-pair donors, allowing the compound to chelate metal ions effectively. This chelation process is crucial in applications such as IMAC, where the compound binds to metal ions and facilitates the purification of proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iminoglycine is unique in its ability to form tridentate chelate complexes, which makes it particularly effective in applications requiring strong metal ion binding. Compared to bidentate ligands like glycine, iminoacetic acid forms stronger complexes, while it forms weaker complexes than tetradentate ligands like nitrilotriacetic acid .

Properties

IUPAC Name

2-iminoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO2/c3-1-2(4)5/h1,3H,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMUHOAONWHJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501344248
Record name 2-Iminoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4472-12-2
Record name Acetic acid, imino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4472-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iminoglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004472122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iminoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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